1-Benzhydryl-2-methyl-1H-imidazole: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
1-Benzhydryl-2-methyl-1H-imidazole: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
In the landscape of medicinal chemistry, the benzhydryl (diphenylmethyl) moiety and the imidazole ring are two highly privileged pharmacophores. When fused, they yield scaffolds with profound applications in antifungal therapy, anti-inflammatory modulation, and metalloenzyme inhibition [1]. 1-Benzhydryl-2-methyl-1H-imidazole (CAS: 46953-30-4) represents a specialized structural evolution of this class [2].
Unlike its unsubstituted counterparts (e.g., bifonazole), the strategic placement of a methyl group at the C2 position of the imidazole ring introduces critical steric hindrance. As a Senior Application Scientist, I have observed that this subtle modification fundamentally alters the molecule's binding kinetics to target proteins—such as the heme iron in cytochrome P450 enzymes—while simultaneously shifting its pKa to favor unique pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of 1-benzhydryl-2-methyl-1H-imidazole, detailing its physicochemical properties, mechanistic pathways, and self-validating synthetic protocols for drug development professionals.
Structural Causality & Physicochemical Profiling
The pharmacological utility of 1-benzhydryl-2-methyl-1H-imidazole is dictated by its bipartite structure:
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The Benzhydryl Group: Confers massive lipophilicity, acting as a hydrophobic anchor that facilitates rapid penetration through fungal cell walls and mammalian lipid bilayers.
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The 2-Methylimidazole Core: The N3 nitrogen acts as a potent hydrogen bond acceptor and metal coordinator. However, the adjacent C2-methyl group creates a steric shield. This prevents hyper-tight binding to off-target human CYP450 enzymes, a common toxicity issue with unhindered azole drugs, thereby potentially widening the therapeutic index.
To facilitate formulation and assay development, the compound is often synthesized as an oxalate salt (CAS: 36142-70-8) [3]. The free base is highly lipophilic, but the oxalate salt disrupts the crystal lattice energy favorably, yielding a water-soluble complex ideal for in vitro profiling.
Table 1: Quantitative Physicochemical Properties
| Property | Value (Free Base) | Value (Oxalate Salt) |
| CAS Registry Number | 46953-30-4 [2] | 36142-70-8 [3] |
| Molecular Formula | C₁₇H₁₆N₂ | C₁₇H₁₆N₂ · C₂H₂O₄ |
| Molecular Weight | 248.32 g/mol | 338.36 g/mol |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | 108.1 Ų |
| Hydrogen Bond Donors | 0 | 2 (from oxalic acid) |
| Hydrogen Bond Acceptors | 1 (N3 of imidazole) | 5 |
| Predicted LogP | ~3.9 (Highly Lipophilic) | ~1.2 (Aqueous Soluble) |
Pharmacological Relevance & Mechanisms of Action
Benzhydryl imidazoles are primarily investigated for their capacity to inhibit metalloenzymes, most notably CYP51A1 (Lanosterol 14α-demethylase) , the enzyme responsible for fungal ergosterol biosynthesis [4].
When 1-benzhydryl-2-methyl-1H-imidazole enters the active site, the bulky benzhydryl group anchors into the hydrophobic access channel. The N3 atom coordinates with the porphyrin heme iron (Fe³⁺). Because of the C2-methyl group, the dihedral angle of approach is restricted. This causality means the compound acts as a reversible, sterically-modulated inhibitor, preventing the conversion of lanosterol to ergosterol without permanently poisoning the enzyme, which reduces hepatotoxicity risks.
Fig 1. Mechanistic pathway of CYP51A1 inhibition by 1-benzhydryl-2-methyl-1H-imidazole.
Synthetic Workflow & Experimental Protocols
To ensure scientific integrity, the synthesis of 1-benzhydryl-2-methyl-1H-imidazole must be a self-validating system. The protocol below utilizes an Sₙ2 N-alkylation pathway.
Causality in Reagent Selection: While sodium hydride (NaH) affords rapid deprotonation, anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is strategically preferred. The milder base mitigates the risk of side reactions (such as etherification if moisture is present) with the highly reactive benzhydryl chloride. DMF, a polar aprotic solvent, perfectly solvates the intermediate imidazolide anion, enhancing its nucleophilicity.
Fig 2. Step-by-step synthetic workflow for the N-alkylation of 2-methylimidazole.
Step-by-Step Methodology: N-Alkylation
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Preparation of the Anion: Charge a flame-dried 250 mL round-bottom flask with 2-methylimidazole (1.0 eq, 50 mmol) and anhydrous K₂CO₃ (1.5 eq, 75 mmol). Suspend the mixture in 100 mL of anhydrous DMF. Stir at 40°C for 30 minutes under a nitrogen atmosphere to ensure complete deprotonation and formation of the imidazolide anion.
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Electrophilic Addition: Dissolve benzhydryl chloride (diphenylmethyl chloride) (1.1 eq, 55 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized exothermic spikes.
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Thermal Substitution: Elevate the reaction temperature to 80°C and reflux for 12 hours. Monitor the consumption of 2-methylimidazole via TLC (Eluent: Dichloromethane/Methanol 95:5).
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Quench and Workup: Cool the mixture to room temperature and pour it over 300 mL of crushed ice-water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to meticulously remove residual DMF.
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Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
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Purification: Recrystallize the crude solid from a mixture of hot acetonitrile and ethanol (80:20 v/v) to obtain pure 1-benzhydryl-2-methyl-1H-imidazole as white crystals.
Analytical Characterization (Self-Validation)
To validate the structural integrity of the synthesized product, execute the following analytical checks:
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¹H NMR (400 MHz, CDCl₃): The definitive proof of successful N-alkylation is the presence of a sharp singlet integrating to 1H at approximately δ 6.80 ppm , corresponding to the highly deshielded methine proton of the benzhydryl group. The C2-methyl group will appear as a singlet at δ 2.35 ppm . The aromatic protons (10H from the phenyl rings, 2H from the imidazole) will present as complex multiplets between δ 6.90 - 7.40 ppm.
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LC-MS (ESI+): Confirm the molecular weight by identifying the protonated molecular ion peak [M+H]⁺ at m/z 249.1 .
References
- LookChem. "1-BENZHYDRYL-1H-IMIDAZOLE Applications in Medicinal Chemistry and Antifungal Development." LookChem Database.
- ChemicalBook. "46953-30-4 CAS | 1-benzhydryl-2-methyl-1H-imidazole | Properties and Manufacturers." ChemicalBook.
- Molaid. "1-Benzhydryl-2-methyl-1H-imidazole; compound with oxalic acid (CAS 36142-70-8)." Molaid Chemical Database.
- El Hage, S., Lajoie, B., Feuillolay, C., Roques, C., & Baziard, G. (2011). "Synthesis, antibacterial and antifungal activities of bifonazole derivatives." Archiv der Pharmazie, 344(6), 402-410. PubMed.
